2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 102436-79-3
VCID: VC6204115
InChI: InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3
SMILES: CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O
Molecular Formula: C16H19ClN2O
Molecular Weight: 290.79

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

CAS No.: 102436-79-3

Cat. No.: VC6204115

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79

* For research use only. Not for human or veterinary use.

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol - 102436-79-3

Specification

CAS No. 102436-79-3
Molecular Formula C16H19ClN2O
Molecular Weight 290.79
IUPAC Name 2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol
Standard InChI InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3
Standard InChI Key FXCPNPDEMLIPBM-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O

Introduction

Chemical Identity and Structural Features

Basic Identification

The compound is defined by the following parameters :

PropertyValue
CAS Number102436-79-3
Molecular FormulaC₁₆H₁₉ClN₂O
Molecular Weight290.79 g/mol
IUPAC Name2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol
SMILES NotationClC1=CC=C(C=C1)C(O)CN(C)CC2=CC=CC=C2N

The structure comprises a 4-chlorophenyl group linked to an ethanol backbone, with a methylamino-benzylamine substituent at the second carbon (Figure 1). The presence of both aromatic and polar functional groups suggests potential for hydrogen bonding and π-π interactions .

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via catalytic hydrogenation of 1-(4-chlorophenyl)-2-(methyl(2-nitrobenzyl)amino)ethanol in ethanol using nickel as a catalyst under 760 Torr pressure . Key reaction parameters include:

ParameterCondition
CatalystNickel
SolventEthanol
Pressure760 Torr (atmospheric)
Reaction Time12 hours
Yield80%

This method, reported by Zara-Kaczian et al. (1986), reduces the nitro group to an amine while preserving the chlorophenyl and ethanol functionalities .

Physicochemical Properties

Experimental data for this specific compound remains limited, but inferences can be drawn from structurally related molecules:

Thermodynamic Properties

  • Boiling Point: Estimated at ~319°C based on analogous chlorophenyl ethanol derivatives .

  • Density: Predicted to be 1.3±0.1 g/cm³, consistent with aromatic amines .

  • Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, ethanol) due to hydrogen-bonding groups .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹), C-Cl vibrations (~750 cm⁻¹), and O-H broad peaks (~3400 cm⁻¹) .

  • NMR: The 4-chlorophenyl group would produce a singlet at ~7.3 ppm (¹H), while the benzylamine protons resonate near 3.7 ppm .

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s amine and ethanol groups make it a candidate for synthesizing β-adrenergic receptor ligands. Similar structures have been explored for cardiovascular and bronchodilatory therapies .

Chemical Biology Probes

Its ability to coordinate metal ions (via amine and hydroxyl groups) suggests utility in designing catalysts or metalloprotein inhibitors .

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